molecular formula C6H2ClF2NO2 B12088608 3-Chloro-2,6-difluoro-isonicotinic acid

3-Chloro-2,6-difluoro-isonicotinic acid

Cat. No.: B12088608
M. Wt: 193.53 g/mol
InChI Key: DXLAANKILQKOJM-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluoro-isonicotinic acid is an organic compound with the molecular formula C6H2ClF2NO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 3 and 6 of the pyridine ring are replaced by chlorine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,6-difluoro-isonicotinic acid typically involves the halogenation of isonicotinic acid derivatives. One common method is the direct fluorination and chlorination of isonicotinic acid using appropriate halogenating agents under controlled conditions. For example, the reaction can be carried out using chlorine gas and a fluorinating agent such as sulfur tetrafluoride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced halogenation techniques and purification methods such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-difluoro-isonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinic acid derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-2,6-difluoro-isonicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-difluoro-isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic Acid: The parent compound with a carboxylic acid group at the 4-position of the pyridine ring.

    3-Chloroisonicotinic Acid: A derivative with a chlorine atom at the 3-position.

    2,6-Difluoroisonicotinic Acid: A derivative with fluorine atoms at the 2- and 6-positions.

Uniqueness

3-Chloro-2,6-difluoro-isonicotinic acid is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties. These substitutions can enhance the compound’s reactivity, stability, and potential biological activities compared to its analogs.

Properties

Molecular Formula

C6H2ClF2NO2

Molecular Weight

193.53 g/mol

IUPAC Name

3-chloro-2,6-difluoropyridine-4-carboxylic acid

InChI

InChI=1S/C6H2ClF2NO2/c7-4-2(6(11)12)1-3(8)10-5(4)9/h1H,(H,11,12)

InChI Key

DXLAANKILQKOJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1F)F)Cl)C(=O)O

Origin of Product

United States

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